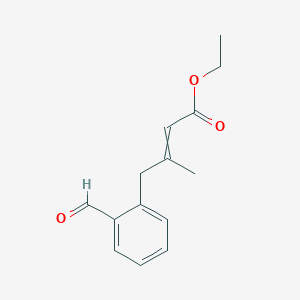

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate

Beschreibung

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is an α,β-unsaturated ester characterized by a 2-formylphenyl substituent at the C4 position of the but-2-enoate backbone. The conjugated ester system and electron-withdrawing formyl group enhance its reactivity in cycloaddition and nucleophilic addition reactions, making it valuable for constructing heterocycles or chiral intermediates .

Eigenschaften

CAS-Nummer |

740816-18-6 |

|---|---|

Molekularformel |

C14H16O3 |

Molekulargewicht |

232.27 g/mol |

IUPAC-Name |

ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate |

InChI |

InChI=1S/C14H16O3/c1-3-17-14(16)9-11(2)8-12-6-4-5-7-13(12)10-15/h4-7,9-10H,3,8H2,1-2H3 |

InChI-Schlüssel |

ZTASFEYGZHVNCM-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C=C(C)CC1=CC=CC=C1C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a substituted benzene ring followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol.

Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for halogenation.

Major Products:

Oxidation: Carboxylic acid derivative.

Reduction: Alcohol derivative.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Wirkmechanismus

The mechanism of action of Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate largely depends on its interaction with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester moiety can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 2-formylphenyl group in the target compound likely improves nematicidal activity compared to simpler esters like Ethyl 3-methylbut-2-enoate .

- Phosphoryl-containing analogs (e.g., ) exhibit distinct reactivity in phosphorylation reactions, whereas the formyl group facilitates condensation reactions.

Comparison :

Insights :

- The 2-formylphenyl group could improve binding to nematode acetylcholinesterase or disrupt mitochondrial membranes.

- Compared to Ethyl 3-methylbut-2-enoate, the target compound’s aromatic substituent may prolong bioactivity due to reduced metabolic degradation.

Physicochemical Properties

Key data from analogs:

Notes:

Recommendations :

- The formyl group may pose sensitization risks, warranting stricter controls than alkyl-substituted esters.

Biologische Aktivität

Introduction

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate can be characterized by its molecular formula and its structural features, which include an ethyl ester group and a conjugated double bond system. This structure is crucial for its biological interactions.

Antiproliferative Activity

Research has shown that derivatives of ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate exhibit antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain analogues can inhibit cell growth in human cancer cells such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The mechanism of action appears to involve disruption of the cell cycle and induction of apoptosis.

Table 1: Antiproliferative Activity of Ethyl Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 15.2 | Cell cycle arrest at G2/M phase |

| Compound B | HT-29 | 12.5 | Induction of apoptosis |

| Compound C | M21 | 18.0 | Cytoskeletal disruption |

Antimicrobial Activity

In addition to anticancer properties, ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate derivatives have been evaluated for antimicrobial activity . Studies indicate that these compounds exhibit significant inhibition against various bacterial strains, suggesting their potential as therapeutic agents in treating infections.

Table 2: Antimicrobial Activity Profile

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | E. coli | 15 |

| Compound E | S. aureus | 18 |

| Compound F | P. aeruginosa | 12 |

Mechanistic Studies

Mechanistic investigations into the biological activity of ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate have revealed interactions with key cellular pathways. For example, some studies suggest that this compound may modulate the expression of genes involved in apoptosis and cell proliferation, potentially through the inhibition of specific kinases or transcription factors.

Case Study 1: Anticancer Efficacy

A study conducted on a series of ethyl derivatives demonstrated their efficacy in inhibiting tumor growth in vivo using chick chorioallantoic membrane assays. The results indicated that these compounds could effectively block angiogenesis and tumor progression, comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Potential

Another investigation focused on the antimicrobial properties of ethyl 4-(2-formylphenyl)-3-methylbut-2-enoate against resistant bacterial strains. The findings highlighted the compound's ability to enhance the effectiveness of conventional antibiotics, suggesting a synergistic effect that could be exploited in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.